5-Methyl-sorbic Acid Ethyl Ester

Description

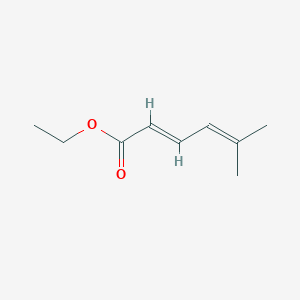

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-5-methylhexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANQTLPABDXASE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 5 Methyl Sorbic Acid Ethyl Ester and Analogues

Conventional Chemical Synthesis Routes

Conventional chemical synthesis provides robust and well-established methods for producing esters of sorbic acid and its derivatives. These methods often involve direct reactions between the carboxylic acid and an alcohol under specific catalytic conditions.

Fischer Esterification Approaches for Sorbic Acid Derivatives

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven reaction typically requires conditions that favor the formation of the ester, such as using an excess of one reactant or removing water as it is formed. wikipedia.orgorganic-chemistry.orgathabascau.ca

For the synthesis of sorbic acid esters, the general reaction involves heating sorbic acid with the desired alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, which can also serve as the solvent. masterorganicchemistry.comoperachem.com Alternatively, water can be removed from the reaction mixture by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgoperachem.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Concentrated H₂SO₄, p-TsOH, HCl wikipedia.orgmasterorganicchemistry.com |

| Temperature | Reflux, typically 60-110 °C wikipedia.org |

| Reaction Time | 1-10 hours wikipedia.org |

| Strategies to Shift Equilibrium | Excess alcohol, removal of water athabascau.ca |

This method is applicable to a wide range of carboxylic acids, although the choice of alcohol is generally limited to primary and secondary alcohols, as tertiary alcohols are prone to elimination reactions. wikipedia.org

Esterification of Substituted Hexadienoic Acids

The synthesis of esters from substituted hexadienoic acids, such as 5-methylhexadienoic acid, follows similar principles to the Fischer esterification of sorbic acid. The presence of substituents on the hexadienoic acid chain can influence the reactivity of the carboxylic acid group and may require adjustments to the reaction conditions.

For instance, the synthesis of ethyl 5-methyl-sorbate would involve the reaction of 5-methyl-sorbic acid with ethanol under acidic catalysis. The general procedure would be to dissolve 5-methyl-sorbic acid in an excess of ethanol, add a catalytic amount of a strong acid, and reflux the mixture to drive the reaction to completion. The product would then be isolated through extraction and purified by distillation.

Synthesis of Ethyl Sorbate (B1223678) from Crotonaldehyde (B89634) and Ketene (B1206846) Precursors

An alternative industrial route to sorbic acid and its esters involves the reaction of ketene with crotonaldehyde. google.comgoogle.com This process typically forms a polyester (B1180765) intermediate, which is then subjected to hydrolysis to yield sorbic acid. google.com The resulting sorbic acid can then be esterified to produce ethyl sorbate.

The initial reaction between ketene and crotonaldehyde is often catalyzed and results in a polyester. google.com This polyester is then decomposed, for example with hydrochloric acid, to produce sorbic acid. google.com The purity of the crotonaldehyde used in this process is important for the quality of the final sorbic acid. google.com Once sorbic acid is obtained, it can be converted to its ethyl ester via standard esterification methods as described previously. Some processes even describe the continuous production of sorbic acid from these precursors. google.com

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods, particularly those employing enzymes, offer a milder and more selective alternative to conventional chemical synthesis for producing sorbic acid esters. These "green" approaches often proceed under ambient conditions and can exhibit high specificity, reducing the formation of unwanted byproducts.

Lipase-Catalyzed Esterification of Sorbic Acid with Alcohols (e.g., Glycerol)

Lipases are enzymes that can effectively catalyze the esterification of carboxylic acids and alcohols. mdpi.comunife.itunife.it This method has been successfully applied to the synthesis of sorbic acid esters. For example, the esterification of sorbic acid with glycerol (B35011) has been achieved using an immobilized lipase (B570770) B from Candida antarctica (CALB). mdpi.comresearchgate.net This reaction can be performed in a solvent-free system where glycerol acts as both a reactant and the solvent. mdpi.comresearchgate.net

The use of immobilized enzymes offers several advantages, including ease of separation from the reaction mixture and the potential for reuse. The reaction conditions for lipase-catalyzed esterification are generally mild, often involving stirring at a controlled temperature (e.g., 55°C) for a set period (e.g., 24 hours). mdpi.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

Table 2: Example of Lipase-Catalyzed Esterification of Sorbic Acid

| Parameter | Condition | Reference |

| Enzyme | Immobilized Lipase B from Candida antarctica (CALB) | mdpi.comresearchgate.net |

| Substrates | Sorbic Acid, Glycerol | mdpi.comresearchgate.net |

| System | Solvent-free | mdpi.comresearchgate.net |

| Temperature | 55 °C | mdpi.com |

| Reaction Time | 24 hours | mdpi.com |

This enzymatic approach is not limited to glycerol and can be extended to other alcohols, providing a versatile route to various sorbic acid esters. The specificity of lipases can also be advantageous, for instance, some lipases selectively catalyze esterification with primary alcohols over secondary alcohols. nih.gov

Chemo-Enzymatic Total Synthesis Strategies for Related Compounds

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules. nih.govbeilstein-journals.org This approach is particularly valuable in the synthesis of natural products and their analogs, including polyketides, a class of compounds to which sorbic acid is related. nih.govfrontiersin.org

In the context of compounds related to 5-methyl-sorbic acid ethyl ester, chemo-enzymatic strategies can be employed to build complex molecular architectures. beilstein-journals.org For example, enzymes can be used for stereoselective steps, such as reductions or cyclizations, which are often challenging to achieve with high precision using purely chemical methods. nih.gov Synthetic precursors can be designed and prepared chemically, and then subjected to enzymatic transformations to introduce specific functionalities or stereocenters. digitellinc.com

These strategies have been successfully used in the total synthesis of various natural products, demonstrating the power of integrating enzymatic and chemical steps. beilstein-journals.orgepfl.chnih.gov For instance, the synthesis of sorbicillinoids, a family of fungal polyketides, has been achieved through chemo-enzymatic routes that involve key enzymatic oxidative dearomatization and dimerization steps. tum.deresearchgate.net Such approaches highlight the potential for creating novel and complex derivatives of sorbic acid and related structures. nih.gov

Derivatization Strategies for Functionalized Analogs

The structural features of this compound, including the ester functionality and the conjugated double bonds, allow for a range of derivatization reactions. These modifications are aimed at introducing new functional groups and stereocenters, leading to the synthesis of complex natural product analogs.

Preparation of Aplasmomycin Analogs and Other Specialized Esters

While direct synthetic routes to Aplasmomycin analogs commencing from this compound are not extensively detailed in publicly available literature, the derivatization of similar polyketide fragments is a well-established strategy in the total synthesis of complex macrolides. nih.govnih.gov The general approach involves the stereoselective construction of a polypropionate chain, which forms the backbone of many macrolide antibiotics. nih.gov

A notable example of the derivatization of a closely related compound is the use of (2E,4E)-4-methylhexa-2,4-dienoic acid ethyl ester as a reactant in the preparation of Stigmatellin A. lookchem.com Stigmatellin A is a potent inhibitor of electron transport in mitochondria and chloroplasts, isolated from the myxobacterium Stigmatella aurantiaca. nih.gov Its total synthesis represents a significant achievement in organic chemistry and showcases key derivatization strategies applicable to this compound.

The synthesis of Stigmatellin A involves the construction of a complex molecular architecture that includes a chromone (B188151) ring system and a substituted polyene side chain. nih.govsynarchive.com While the detailed synthetic schemes for Stigmatellin A are intricate, the core strategy involves the coupling of various fragments. The (2E,4E)-4-methylhexa-2,4-dienoic acid ethyl ester motif is incorporated into the side chain of the molecule. Key reactions in such syntheses often include:

Aldol Additions: To create new carbon-carbon bonds and introduce hydroxyl groups with specific stereochemistry. synarchive.com

Horner-Wadsworth-Emmons Reaction: To form carbon-carbon double bonds with high (E)-selectivity, crucial for constructing the polyene chain. nih.govsynarchive.com

Reduction Reactions: Stereoselective reductions of keto groups to hydroxyl groups are critical for establishing the correct stereochemistry of the final product. nih.gov

Esterification and Amidation: The ester or corresponding acid functionality can be converted to other groups to link different parts of the molecule or to modify its biological activity.

The following table summarizes a selection of general reactions relevant to the derivatization of dienoic esters in the context of natural product synthesis.

| Reaction Type | Reagents and Conditions | Purpose in Synthesis | Typical Yield (%) |

| Aldol Addition | Aldehyde/Ketone, Lewis Acid (e.g., TiCl₄), Base (e.g., i-Pr₂NEt), -78 °C to RT | C-C bond formation, introduction of stereocenters | 60-80 |

| Horner-Wadsworth-Emmons | Phosphonate reagent, Base (e.g., NaH), THF, -78 °C to RT | Stereoselective formation of (E)-alkenes | 70-90 |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃, Acetonitrile (B52724)/Acetic Acid, -40 to -20 °C | anti-Diastereoselective reduction of β-hydroxy ketones | >95 |

| Ester Hydrolysis | LiOH, THF/H₂O | Conversion of ester to carboxylic acid for further coupling | High |

| Amide Coupling | Carboxylic acid, Amine, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA), DMF | Formation of amide bonds | 75-95 |

This table presents generalized data for reaction types commonly used in polyketide synthesis and may not represent specific reactions of this compound.

The synthesis of fragments for complex polyketides like the stambomycins further illustrates the modular approach to building these molecules, where smaller, functionalized units are prepared and then coupled together. nih.gov

Reaction Mechanisms and Chemical Reactivity of 5 Methyl Sorbic Acid Ethyl Ester

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon-carbon double bonds in 5-Methyl-sorbic Acid Ethyl Ester, caused by the electron-withdrawing effect of the ester group, makes the molecule an excellent substrate for Michael-type conjugate additions. Nucleophiles preferentially attack the electrophilic β- or δ-carbons of the conjugated system.

Reaction with Thiols and Sulfhydryl Compounds

The addition of thiols and sulfhydryl compounds to α,β-unsaturated esters is a well-established and efficient transformation known as the thiol-Michael addition. acsgcipr.orgnih.gov In the case of esters of sorbic acid, the conjugated diene system offers multiple sites for nucleophilic attack, leading to different types of adducts. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.govresearchgate.net

The reactivity of the conjugated system in sorbate (B1223678) esters is directed by the electron-withdrawing ester group, making the C3 and C5 positions electrophilic. Nucleophilic attack can occur at either of these positions, leading to 1,4-addition or 1,6-addition products, respectively.

While some literature suggests that alkyl thiols can form diadducts with sorbate esters, the specific mechanism of a sequential 2,3- and 4,5-addition is not the typically favored pathway. Conjugate addition to the diene system is electronically favored over isolated additions at each double bond. The formation of a diadduct would likely proceed through two consecutive conjugate addition reactions, though this is less common than the formation of monoadducts and would require forcing conditions. The initial Michael addition deactivates the system towards a second addition.

The primary products from the reaction of thiols with sorbate esters are monoadducts. The regioselectivity of the attack depends on the specific reactants and conditions. Research on analogous α,β,γ,δ-unsaturated systems provides significant insight into these reactions.

1,6-Addition (Attack at C5): Studies on sorbic acid have shown that thiols can react via 1,6-conjugate addition to attack the C5 position. nih.gov This results in an enolate intermediate which is then protonated, yielding a product where the remaining double bond has migrated to the 3,4-position. nih.gov This pathway eliminates the original conjugated system. nih.gov

1,4-Addition (Attack at C3): Alternatively, 1,4-addition can occur, where the thiol attacks the C3 position. In some cases, such as the reaction of β-mercaptoethanol with a similar conjugated keto-fatty acid, a mixture of both 1,4- and 1,6-addition products is observed. nih.gov

The term "2,5-addition" can be considered a non-standard nomenclature to describe the 1,6-addition to the C5 position of the hexenoate backbone.

Table 1: Potential Monoadducts from Thiol Addition to a Sorbate Ester Backbone This table illustrates the potential structures of monoadducts based on established conjugate addition mechanisms. R-SH represents a generic thiol.

| Type of Addition | Site of Nucleophilic Attack | Structure of Product |

|---|---|---|

| 1,6-Addition | C5 |  |

| 1,4-Addition | C3 |  |

The addition of a thiol to the sorbate backbone at either the C3 or C5 position creates at least one new stereocenter. If the thiol itself is chiral (e.g., cysteine), or if the initial substrate contains stereocenters, a mixture of diastereomers can be formed. nih.gov Studies on the addition of thiols to chalcones have demonstrated that the reactions can be diastereoselective, with the ratio of diastereomers formed being dependent on factors such as the pH of the reaction medium and the specific substituents on the reactants. mdpi.com Catalytic systems using chiral amines have also been shown to induce stereoselectivity in Michael additions. nih.gov For this compound, the addition of a thiol at C3 or C5 would lead to the formation of diastereomers, although specific studies on the stereochemical control of this particular reaction are not widely documented.

Aza-Michael 1,4-Addition with Amines (e.g., Heterocyclic Amines)

The reaction of amines with activated alkenes, known as the aza-Michael reaction, is a highly effective method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net Research conducted by Suslov et al. (2015) specifically investigated the solvent-free aza-Michael addition of various heterocyclic amines to ethyl sorbate at room temperature. researchgate.netnsc.ru

The study found that these reactions proceed via a 1,4-addition mechanism, where the amine nucleophile attacks the C5 position of the ethyl sorbate. researchgate.netnsc.ru This leads to the formation of an enolate, which subsequently rearranges to yield a more stable product with the double bond located between the C3 and C4 positions. A key stereochemical outcome observed was that the principal product consistently featured a newly formed double bond with an E-configuration. researchgate.netnsc.ru However, the formation of the corresponding Z-isomer as a minor product was also noted for the first time in this type of reaction. researchgate.net

The efficiency and product distribution of this reaction are dependent on the specific heterocyclic amine used, as detailed in the following table.

Table 2: Aza-Michael 1,4-Addition of Heterocyclic Amines to Ethyl Sorbate Data sourced from Suslov et al. (2015). Reactions were conducted solvent-free at room temperature.

| Amine Nucleophile | Product(s) | Overall Yield (%) |

|---|---|---|

| Morpholine | Ethyl (E)-5-(morpholin-4-yl)hex-3-enoate | 56 |

| Pyrrolidine | Mixture of Ethyl (E)- and (Z)-5-(pyrrolidin-1-yl)hex-3-enoate | 48 |

| Piperidine | Ethyl (E)-5-(piperidin-1-yl)hex-3-enoate | 71 |

| 1-Ethylpiperazine | Mixture of Ethyl (E)- and (Z)-5-(4-ethylpiperazin-1-yl)hex-3-enoate | 48 |

Reactivity with Sulfite (B76179) Ions

Sorbic acid and its salts are known to react with sulfite ions. nih.gov This reaction can proceed via a nucleophilic addition pathway where the sulfite ion attacks the conjugated system. The process is generally slower than the alternative oxidative reaction that occurs in the presence of air. While the general reactivity is established, specific mechanistic studies and quantitative data for the reaction between sulfite ions and this compound are not extensively detailed in the available literature.

Cycloaddition Reactions

The conjugated diene system of this compound is a key structural feature that allows it to participate in various cycloaddition reactions, leading to the formation of cyclic structures. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org This reaction is a powerful tool for creating six-membered rings with high regio- and stereocontrol. wikipedia.org For the reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. youtube.com

A significant transformation involving sorbate esters, such as ethyl sorbate, is the Acyl Nitroso Diels-Alder (ANDA) reaction. rsc.orgrsc.org In this hetero-Diels-Alder reaction, the diene reacts with a transient acylnitroso species, which acts as a potent dienophile. rsc.orgnih.gov These dienophiles are typically generated in situ from the corresponding hydroxamic acid by oxidation. rsc.orgresearchgate.net

Research on ethyl sorbate with alkoxycarbonyl nitroso dienophiles (e.g., derived from Z- or Boc-hydroxylamine) has been conducted to optimize reaction conditions. rsc.orgrsc.org The reaction raises questions of regioselectivity, as two different constitutional isomers, the "proximal" and "distal" adducts, can be formed. rsc.org Theoretical studies predict that for 1-substituted dienes like ethyl sorbate, the proximal isomer is generally favored. rsc.org The reaction introduces both a C-N and a C-O bond in a single, stereospecific step, yielding a 3,6-dihydro-1,2-oxazine ring system. nih.gov The resulting cycloadduct from the reaction of ethyl sorbate has been utilized in an efficient synthesis of the amino acid analogue, 5-methylornithine. rsc.orgrsc.org

The table below summarizes the optimization of reaction conditions for the ANDA reaction of ethyl sorbate.

| Diene | Hydroxylamine | Oxidant | Solvent | Proximal:Distal Ratio | Yield (%) |

| Ethyl Sorbate | Z-NHOH | NaIO₄ | CH₂Cl₂/H₂O | >20:1 | 67 |

| Ethyl Sorbate | Boc-NHOH | NaIO₄ | CH₂Cl₂/H₂O | >20:1 | 75 |

| Ethyl Sorbate | Z-NHOH | Bu₄NIO₄ | CH₂Cl₂ | >20:1 | 80 |

Data synthesized from studies by Stachulski et al. rsc.org

The Diels-Alder reaction between this compound and ethylene (B1197577) is a classic example of a [4+2] cycloaddition. In this type of reaction, the conjugated diene (this compound) reacts with a simple dienophile (ethylene) under thermal conditions to form a cyclohexene derivative. youtube.commasterorganicchemistry.com The reaction proceeds in a single, concerted step involving a cyclic transition state. youtube.comyoutube.com While the diene possesses an electron-withdrawing ester group, it is still considered relatively electron-rich for this transformation. The presence of electron-withdrawing groups on the dienophile typically accelerates the reaction rate, meaning the reaction with unsubstituted ethylene may require more forcing conditions. masterorganicchemistry.com Detailed research findings specifically documenting the cycloaddition of this compound with ethylene are not extensively available in the surveyed literature.

[2+2] Photocycloaddition for Dimerization

[2+2] Photocycloaddition is a photochemical reaction where two unsaturated molecules, upon activation by light, combine to form a four-membered cyclobutane (B1203170) ring. tum.de This reaction is particularly useful for synthesizing cyclobutane structures that are otherwise difficult to access. tum.de For conjugated dienes like this compound, dimerization can occur where one molecule in an excited state reacts with a second molecule in its ground state.

The process generally requires UV irradiation to excite one of the diene molecules. tum.de However, recent advancements have shown that visible light-absorbing transition metal complexes, such as certain iridium photocatalysts, can enable the [2+2] cycloaddition of 1,3-dienes under milder conditions. nih.gov This method is advantageous as it avoids the use of high-energy UV light, which can potentially decompose sensitive functional groups. nih.gov The reaction proceeds through the formation of a triplet-state diene, which then reacts with a ground-state diene. The specific stereochemistry of the resulting cyclobutane dimer depends on the alignment of the two reacting molecules. While this is a known reaction class for conjugated systems, specific studies detailing the [2+2] photodimerization of this compound are not prominent in the surveyed scientific literature.

Hydrolytic Pathways of Ester Linkages

The ethyl ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Ester Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of an ester is a reversible equilibrium-driven process. libretexts.orgchemistrysteps.comchemguide.co.uk To drive the reaction toward the products—5-methyl-sorbic acid and ethanol (B145695)—it is typically conducted by heating the ester with a large excess of water and a catalytic amount of a strong acid, such as dilute sulfuric or hydrochloric acid. libretexts.orgchemguide.co.uk The mechanism is the microscopic reverse of the Fischer esterification reaction. chemistrysteps.comwikipedia.orgyoutube.com

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen : The carbonyl oxygen of the ester is protonated by the acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen. This turns the ethoxy group (-OCH₂CH₃) into a good leaving group (ethanol, HOCH₂CH₃). libretexts.orgyoutube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule. libretexts.org

Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. libretexts.orgyoutube.com

This entire process is in equilibrium, and the use of excess water shifts the equilibrium towards the hydrolysis products. chemistrysteps.comchemguide.co.uk

Base-Promoted Ester Hydrolysis (Saponification) Mechanisms

The base-promoted hydrolysis of this compound, a reaction also known as saponification, involves the cleavage of the ester bond to yield 5-methyl-sorbic acid and ethanol. This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. This process is considered base-promoted rather than base-catalyzed because the hydroxide ions are consumed during the reaction. libretexts.org

The mechanism proceeds through a two-step addition-elimination pathway: masterorganicchemistry.com

Nucleophilic Addition: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group, resulting in the formation of 5-methyl-sorbic acid. organicchemistrytutor.com

Deprotonation: Due to the basic conditions, the newly formed 5-methyl-sorbic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) to form the carboxylate salt (5-methyl-sorbate) and ethanol. masterorganicchemistry.comorganicchemistrytutor.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com

To obtain the free 5-methyl-sorbic acid, an acidic workup is required to protonate the carboxylate salt. organicchemistrytutor.com

Table 1: Key Steps in the Saponification of this compound

| Step | Description | Reactants | Products |

| 1 | Nucleophilic attack | This compound, Hydroxide ion | Tetrahedral intermediate |

| 2 | Leaving group removal | Tetrahedral intermediate | 5-Methyl-sorbic acid, Ethoxide ion |

| 3 | Deprotonation | 5-Methyl-sorbic acid, Ethoxide ion | 5-Methyl-sorbate, Ethanol |

Oxidation and Degradation Pathways

While specific studies on the autoxidation of this compound are not extensively detailed in the provided results, the degradation of the related compound, sorbic acid, suggests that oxidation is a significant degradation pathway. The conjugated diene system in the molecule is susceptible to oxidation, which can be prevented by storing it under an inert atmosphere. The degradation of sorbic acid in various media leads to the formation of several carbonyl compounds. nih.gov Acetaldehyde (B116499) has been identified as a major degradation product, with other compounds such as acetone (B3395972) and crotonaldehyde (B89634) also being formed. nih.gov

The reaction of sorbic acid and its derivatives with nitrite (B80452) ions, particularly under acidic conditions, is complex and leads to a variety of products. These reactions are of interest due to the potential formation of mutagenic compounds. sciencemadness.orgnih.gov Studies on sorbic acid have shown that its reaction with sodium nitrite can produce compounds such as ethylnitrolic acid, a furoxan derivative, and N-nitropyrroles like 1,4-dinitro-2-methylpyrrole. sciencemadness.orgnih.gov The formation of these products is highly dependent on reaction conditions, such as pH, with maximal mutagenic activity observed in the pH range of 3.5-4.2. nih.gov Among the products, 2-methyl-1,4-dinitropyrrole (B1217060) has been identified as a potent mutagen. nih.gov

This compound can undergo hydrolysis in the presence of water, a reaction that can be catalyzed by either an acid or a base. libretexts.org In acidic media, the hydrolysis is the reverse of esterification and results in an equilibrium between the ester, water, 5-methyl-sorbic acid, and ethanol. libretexts.org The degradation of the parent compound, sorbic acid, has been investigated in both aqueous and acidic media at various temperatures, revealing the formation of multiple degradation products. nih.gov The conjugated diene structure is susceptible to reactions in aqueous solutions, with a common theme being 2,5-addition, which involves the migration of the remaining double bond. sciencemadness.org

The degradation of sorbic acid, and by extension its esters, can produce a range of volatile compounds. Static headspace gas chromatography (HS-GC) has been employed to identify these degradation products in pharmaceutical formulations. nih.gov Acetaldehyde is a primary volatile degradation product. nih.gov Other identified volatile compounds include crotonaldehyde, acetone, 2-methylfuran, and 2-acetyl-5-methylfuran. nih.gov The identification of these products is crucial for understanding the stability and potential off-flavors that can develop in products containing sorbic acid or its derivatives.

Table 2: Identified Volatile Degradation Products of Sorbic Acid

| Degradation Product | Chemical Formula |

| Acetaldehyde | C₂H₄O |

| Crotonaldehyde | C₄H₆O |

| Acetone | C₃H₆O |

| 2-Methylfuran | C₅H₆O |

| 2-Acetyl-5-methylfuran | C₇H₈O₂ |

Polymerization and Cross-linking Reactions

The conjugated diene structure of this compound makes it susceptible to polymerization reactions. While specific studies on the polymerization of this compound were not found, related sorbate esters, such as methyl sorbate and ethyl sorbate, are known to undergo polymerization. evitachem.com For instance, methyl sorbate can participate in anionic polymerization, yielding polymeric products with specific stereochemistry. evitachem.com Additionally, hydroxy-functional acrylic and methacrylate (B99206) monomers, which share some structural similarities in terms of having reactive double bonds, are known to undergo photopolymerization and can be cross-linked, indicating the potential for similar reactivity in related unsaturated esters. researchgate.net The presence of multifunctional crosslinkers can increase the rate of polymerization and the final conversion. researchgate.net

Hydrosilylation-Promoted Group Transfer Polymerization

A key advancement in the polymerization of sorbate esters is the use of hydrosilylation-promoted group transfer polymerization (GTP). This controlled/living polymerization method has been effectively demonstrated with ethyl sorbate (ES), a compound structurally similar to this compound. The process allows for the creation of well-defined poly(ethyl sorbate) (PES) acs.org.

This polymerization proceeds via two distinct methods:

Single Catalyst Method: In this approach, a single catalyst, such as the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), facilitates both the initial hydrosilylation of the ethyl sorbate monomer with a hydrosilane (R₃SiH) to form a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) initiator, and the subsequent polymerization. This method results in a polymer with a trans microstructure acs.org.

Catalyst Switch Method: This method involves two different catalysts. First, B(C₆F₅)₃ is used for the equimolar hydrosilylation to generate the SKA initiator. Subsequently, a phosphazene superbase, like t-Bu-P₄, is introduced to catalyze the polymerization itself. This approach is notably faster than the single catalyst method and produces a polymer with both cis and trans structures acs.org.

Kinetic studies confirm that the rate of polymerization (kₚ) is significantly higher when catalyzed by t-Bu-P₄ compared to B(C₆F₅)₃ acs.org.

Table 1: Comparison of GTP Methods for Ethyl Sorbate Polymerization

| Feature | Single Catalyst Method | Catalyst Switch Method |

| Catalyst(s) | B(C₆F₅)₃ | 1. B(C₆F₅)₃ (for initiation) 2. t-Bu-P₄ (for polymerization) |

| Initiator Formation | In-situ formation of silyl ketene acetal (SKA) | Pre-formation of SKA |

| Polymer Structure | trans | cis and trans |

| Polymerization Rate | Slower | Significantly Faster |

Role in the Synthesis of α-End Functionalized Polymers

The hydrosilylation-promoted GTP technique is particularly valuable for the synthesis of α-end functionalized polymers. These polymers have a specific functional group at the beginning of the polymer chain, which is crucial for creating block copolymers or for attaching the polymer to surfaces acs.orgmdpi.com.

The synthesis is achieved using the catalyst switch method. A sorbate ester that already contains a desired functional group is used as a moisture-stable latent initiator. This functionalized sorbate ester undergoes hydrosilylation to form the active initiator, which then begins the polymerization of the ethyl sorbate monomers. This process effectively installs the functional group at the α-terminus of the resulting polymer chain acs.org. This strategy has been successfully applied to create triblock copolymers, combining a poly(ethyl sorbate) block with (meth)acrylate polymer blocks acs.org.

Cyclobutane-Containing Building Blocks from Sorbic Acid for Polymer Synthesis

Sorbic acid, the parent acid of this compound, serves as a renewable starting material for creating novel polymer building blocks. nih.govresearchgate.net Through a clean and efficient [2+2] photocycloaddition reaction, sorbic acid can be dimerized to form a unique cyclobutane-containing diacid known as CBDA-3 nih.gov.

The synthesis involves the following key steps:

Pre-arrangement: Sorbic acid is combined with ethylenediamine (B42938) to form a salt. This step aligns the sorbic acid molecules into the necessary conformation for the photoreaction nih.gov.

Photocycloaddition: The salt is exposed to UV light, often from energy-efficient germicidal lamps (ECO-UV), which triggers the [2+2] photocycloaddition to form the cyclobutane ring nih.govresearchgate.net.

Purification: The ethylenediamine is removed to yield the final diacid product, CBDA-3 nih.gov.

This resulting CBDA-3 building block has several advantageous properties for polymer synthesis:

Semi-Rigid Structure: Single-crystal X-ray diffraction shows the cyclobutane ring in CBDA-3 possesses a unique semi-rigid character, distinct from the high rigidity of aromatic rings or the flexibility of aliphatic chains nih.govresearchgate.net. This property can impart unique mechanical and thermal characteristics to polymers.

Derivatization Potential: The structure of CBDA-3 retains carbon-carbon double bonds (C=C), providing active sites for further chemical modification. This allows for the tuning of polymer properties nih.govresearchgate.net.

Thermal Stability: CBDA-3 exhibits excellent thermal stability, making it a suitable monomer for synthesizing polymers that can withstand high temperatures nih.gov.

The development of CBDA-3 from biomass-derived sorbic acid presents a sustainable alternative to traditional petroleum-based diacids, like terephthalic acid, used in large-scale polymer production nih.gov.

Analytical Chemistry Methodologies for 5 Methyl Sorbic Acid Ethyl Ester

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and quantitative measurement of 5-Methyl-sorbic Acid Ethyl Ester from complex mixtures. Gas and liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted method for the analysis of volatile and semi-volatile compounds like this compound. thepharmajournal.com This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for both identifying and quantifying the compound, even at trace levels. nist.govnih.gov

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, the components of the mixture are separated based on their different affinities for a stationary phase within a capillary column. For the analysis of ethyl esters, columns such as DB-WAX or nonpolar dimethylpolysiloxane are often employed. nih.gov The temperature of the column is carefully controlled and programmed to increase over time, which facilitates the sequential elution of compounds. thepharmajournal.com

Once the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized, most commonly through electron impact (EI), which causes them to fragment into a unique pattern of charged ions. nih.gov This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the confident identification of the compound by comparing it to a reference library. nist.gov

For quantitative analysis, specific ions that are characteristic of this compound can be monitored using selected ion monitoring (SIM), a technique that enhances sensitivity and selectivity by focusing on only the ions of interest. To ensure accuracy and correct for any variations in the analytical process, an internal standard, such as ethyl heptadecanoate, is often added to the sample before analysis. nih.gov The method's precision is typically validated through inter-day reproducibility tests and spike-recovery experiments to ensure reliable results.

Table 1: Illustrative GC-MS Parameters for Ethyl Ester Analysis

| Parameter | Value/Condition |

| Column | DB-WAX (60 m × 0.25 mm) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 200°C - 260°C |

| Oven Temperature Program | e.g., 50°C to 250°C at 4°C/min |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Internal Standard | Ethyl heptadecanoate or similar |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the quantitative analysis of this compound, particularly in contexts where the compound is present in non-volatile matrices or when derivatization for GC analysis is not desirable. clearsynth.comnih.govnih.gov HPLC offers high sensitivity, selectivity, and reproducibility, making it suitable for quality control and regulatory compliance in various industries. helixchrom.com

In HPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For the analysis of sorbic acid and its esters, reversed-phase columns, such as C8 or C18, are commonly used. researchgate.netripublication.com

Detection is typically achieved using an ultraviolet (UV) detector, as the conjugated diene system in this compound absorbs UV light at a specific wavelength, often around 254 nm or 260 nm. nih.govripublication.com The amount of UV absorption is directly proportional to the concentration of the compound, allowing for accurate quantification.

The development of an HPLC method involves optimizing several parameters, including the composition of the mobile phase, the flow rate, and the column temperature, to achieve the desired separation and sensitivity. ripublication.com For instance, a mobile phase consisting of a mixture of an aqueous buffer (like sodium acetate (B1210297) or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed. researchgate.netusda.gov The specificity of the method is confirmed by ensuring that no other components in the sample matrix interfere with the peak of interest. researchgate.net

Table 2: Example HPLC Conditions for Sorbic Acid and Ester Analysis

| Parameter | Value/Condition |

| Column | C8 or C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or 260 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 20°C - 40°C |

Static Headspace Gas Chromatography (HS-GC) for Volatile Product Analysis

Static Headspace Gas Chromatography (HS-GC) is a specialized technique for the analysis of volatile organic compounds (VOCs) present in a liquid or solid sample. nih.gov This method is particularly useful for analyzing the volatile profile of a sample containing this compound without the need for extensive sample preparation. nih.gov

In HS-GC, the sample is placed in a sealed vial and heated to a specific temperature for a set period. mdpi.com This allows the volatile components, including the ester, to partition between the sample matrix and the gas phase (headspace) above it until equilibrium is reached. A portion of this headspace gas is then automatically injected into a gas chromatograph for separation and analysis, often coupled with a mass spectrometer (HS-GC-MS). mdpi.com

The primary advantage of HS-GC is that it avoids the injection of non-volatile matrix components into the GC system, which can contaminate the instrument and interfere with the analysis. nih.gov The method's sensitivity can be optimized by adjusting parameters such as the equilibration temperature and time. mdpi.com For the analysis of volatile esters, a capillary column like a VF-1701-MS or HP-5 MS is often used for separation. nih.govmdpi.com

HS-GC is a rapid and reliable technique for screening the volatile constituents of various samples and can be used to identify and quantify a broad range of compounds, including esters, aldehydes, ketones, and alcohols. nih.govmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D-HSQC NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it a primary tool for the structural elucidation of this compound. nih.govmdpi.com

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons along the carbon backbone of the sorbic acid moiety, including the vinylic protons and the methyl group at the 5-position. The coupling patterns between adjacent protons are crucial for confirming the connectivity of the molecule.

¹³C NMR provides information about the different types of carbon atoms in the molecule. A key signal in the ¹³C NMR spectrum of this compound would be the one corresponding to the carbonyl carbon of the ester group. Other signals would correspond to the carbons in the ethyl group and the carbons of the diene system and the methyl substituent.

2D-HSQC (Heteronuclear Single Quantum Coherence) NMR is a two-dimensional technique that correlates the signals of directly bonded protons and carbons. This is particularly useful for unambiguously assigning the proton and carbon signals, further confirming the molecular structure.

The structural confirmation of synthesized esters is often achieved by analyzing the characteristic signals in both ¹H and ¹³C NMR spectra. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. dummies.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, an IR spectrum is generated, which shows characteristic absorption bands for different functional groups. quora.com

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

C=O Stretch (Ester): A strong and sharp absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl group in an ester. For saturated esters, this peak is typically around 1735 cm⁻¹. pressbooks.pubmasterorganicchemistry.com

C-O Stretch: The C-O single bond of the ester group will show strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. quora.com

C=C Stretch: The conjugated double bonds in the sorbic acid backbone will give rise to absorptions in the 1600-1680 cm⁻¹ region. pressbooks.pub

C-H Stretch: Absorptions due to C-H bonds in the alkane-like portions of the molecule will be observed in the 2850-3000 cm⁻¹ range. dummies.com

The presence and position of these characteristic peaks in the IR spectrum provide strong evidence for the presence of the ester functional group and the unsaturated carbon backbone of this compound. mdpi.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1700 - 1750 | Strong, Sharp |

| C-O (Ester) | 1000 - 1300 | Strong |

| C=C (Alkene) | 1600 - 1680 | Medium |

| C-H (sp³ and sp²) | 2850 - 3100 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the conjugated diene system (C=C-C=C) and the carbonyl group (C=O) of the ester functionality act as a chromophore.

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. utoronto.ca As conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. utoronto.ca This results in the absorption of light at longer wavelengths (a bathochromic shift) and often an increase in the molar absorptivity (a hyperchromic shift). utoronto.ca

For α,β-unsaturated systems, which are present in this compound, the π → π* transitions are of primary interest. Stopped-flow UV-Vis spectroscopy can be employed to monitor reaction intermediates in real-time, with a typical wavelength range of 250–300 nm for such systems. In the case of similar compounds like potassium sorbate (B1223678), which also possesses a conjugated system, an absorbance peak is observed at 254 nm. nih.gov The analysis of 1,3,5-hexatriene, a molecule with a comparable conjugated system, shows an absorbance maximum at 258 nm. libretexts.org These examples suggest that the λmax for this compound would be in a similar region, characteristic of its extended π-electron system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 154.21 g/mol . scbt.com

In mass spectrometry, esters typically exhibit characteristic fragmentation patterns. libretexts.org Common fragmentation pathways for esters include the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR), and hydrogen rearrangements. libretexts.org For aliphatic esters, the molecular ion peak may be weak or not observed at all. miamioh.edu

The fragmentation of this compound would be expected to show losses corresponding to the ethyl group (C2H5, 29 Da) and the ethoxy group (OC2H5, 45 Da). The presence of the conjugated system can also influence the fragmentation, potentially leading to resonance-stabilized fragment ions. The analysis of similar compounds, such as ethyl sorbate, through techniques like GC-MS provides a reference for the expected fragmentation behavior. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Information |

| This compound | 154.21 scbt.com | Expected loss of ethyl (29 Da) and ethoxy (45 Da) groups. libretexts.org |

| Ethyl Sorbate | 140.18 sigmaaldrich.com | Experimentally observed mass spectra are available for comparison. researchgate.net |

| Ethyl 5-methylhexanoate | 158.2380 nist.gov | Mass spectrum available in the NIST database. nist.gov |

Advanced Structural and Mechanistic Analytical Tools

X-ray Diffraction (XRD) for Solid-State Molecular Structure

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Isotope-Labeling Studies in Mechanistic Investigations

Isotope-labeling studies are a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical or biochemical transformation. researchgate.netnih.gov In the context of this compound, isotope labeling could be used to investigate various reactions, such as its biosynthesis or degradation pathways.

By strategically replacing certain atoms (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), researchers can follow the labeled atoms using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach provides detailed insights into bond-forming and bond-breaking steps, rearrangements, and the origin of specific atoms in the final product. researchgate.net For example, in the study of terpene biosynthesis, isotopic labeling experiments have been crucial in understanding complex cyclization and rearrangement mechanisms. researchgate.netnih.gov While specific isotope-labeling studies on this compound were not found, this methodology remains a key potential tool for in-depth mechanistic investigations.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is derived from the electron distribution of a molecule calculated from X-ray diffraction data. The Hirshfeld surface provides a graphical representation of the regions of close contact between neighboring molecules.

Although a Hirshfeld surface analysis for this compound is not available, this technique could provide valuable information about the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its solid-state structure. researchgate.netdiva-portal.org

Computational Chemistry and Theoretical Studies of 5 Methyl Sorbic Acid Ethyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. DFT methods are widely used to study organic molecules, offering a balance between computational cost and accuracy. For 5-Methyl-sorbic Acid Ethyl Ester, DFT calculations can predict a range of important parameters.

Detailed research findings from DFT studies on similar α,β-unsaturated esters and carbonyl compounds reveal key electronic characteristics. rsc.org These calculations typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various molecular properties. The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining reliable results. rsc.org

Illustrative Quantum Chemical Parameters for this compound

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized geometry. | -537.xxx Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. | -0.2xx Hartrees |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. | +0.0xx Hartrees |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of molecular stability and reactivity. | ~0.2xx Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.x Debye |

Note: The values in this table are illustrative and represent typical ranges for similar α,β-unsaturated esters as specific DFT data for this compound is not publicly available.

The HOMO is expected to be localized primarily on the conjugated diene system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group and the C=C double bonds, highlighting the electrophilic nature of these sites, which are prone to nucleophilic attack.

Conformational Analysis and Energy Minimization

The flexibility of the ethyl ester group and the single bonds within the hexadienoate chain allows this compound to exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing energy minimization for each resulting geometry.

Illustrative Relative Energies of this compound Conformers

| Conformer | Description of Conformation | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | s-trans about C-C single bond, anti-periplanar ethyl group | 0.00 | 75.3 |

| 2 | s-cis about C-C single bond, anti-periplanar ethyl group | 1.25 | 14.2 |

| 3 | s-trans about C-C single bond, syn-periplanar ethyl group | 2.10 | 5.5 |

| 4 | s-cis about C-C single bond, syn-periplanar ethyl group | 3.50 | 1.0 |

Note: This table presents hypothetical data based on general principles of conformational analysis for esters. The values are for illustrative purposes to show how different conformers would vary in energy and population.

Energy minimization calculations, often performed using force fields or quantum mechanical methods, would reveal that the most stable conformer likely has a planar conjugated system to maximize π-orbital overlap. Steric hindrance between the methyl group at position 5 and the rest of the molecule will also play a crucial role in determining the preferred conformation of the diene.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, distinct regions of positive, negative, and neutral potential would be observed.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be located around the carbonyl oxygen atom due to the presence of lone pairs of electrons.

Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as the protons attached to the sp2 carbons, will exhibit positive potential.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.

Studies on the cocrystals of sorbic acid have utilized MEP analysis to understand intermolecular interactions, demonstrating its utility in predicting how a molecule will interact with other species. acs.org For this compound, the MEP map would clearly illustrate the electrophilic nature of the carbonyl carbon and the β-carbon of the conjugated system, making them susceptible to nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl compounds. wikipedia.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of organic reactions. rsc.orgscielo.brnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This provides a deeper understanding of reaction kinetics and selectivity.

For this compound, several types of reactions could be investigated using computational methods:

Hydrolysis: The acid- or base-catalyzed hydrolysis of the ester group is a fundamental reaction. Computational studies on ester hydrolysis have detailed the stepwise addition-elimination mechanism, often involving a tetrahedral intermediate. acs.orgresearchgate.netucoz.com Theoretical calculations can determine the energy barriers for the formation and breakdown of this intermediate, clarifying the rate-determining step. rsc.orgrsc.org

Michael Addition: As an α,β-unsaturated ester, this compound is susceptible to conjugate addition (Michael addition) at the C4 position. DFT studies on Michael additions to similar unsaturated systems have been used to explain the chemo- and stereoselectivity of these reactions. rsc.orgnih.gov Computational modeling can help to understand how different nucleophiles and catalysts influence the reaction pathway. acs.orgacs.org

Electrophilic Addition to the Diene: The conjugated diene system can undergo electrophilic addition. Computational modeling can predict the regioselectivity of this addition (i.e., whether addition occurs at the 2,3- or 4,5-positions) by analyzing the stability of the resulting carbocation intermediates.

Recent advances in computational chemistry allow for the study of increasingly complex reaction systems, including the role of non-covalent interactions and solvent effects in directing reaction outcomes. rsc.org

Research Applications and Broader Scientific Context of 5 Methyl Sorbic Acid Ethyl Ester Chemistry

Synthesis of Novel Chemical Building Blocks and Precursors

5-Methyl-sorbic Acid Ethyl Ester serves as a versatile precursor in organic synthesis. pharmaffiliates.com The presence of multiple reactive sites, including the carbon-carbon double bonds and the ester functionality, allows for a range of chemical transformations. This makes it a valuable starting material for the construction of more complex molecules. The conjugated diene system, for instance, is amenable to cycloaddition reactions, which are powerful methods for forming cyclic compounds. These cyclic products can, in turn, serve as key intermediates in the synthesis of a variety of chemical entities.

The ester group can be modified through several standard organic reactions. For example, it can undergo hydrolysis to yield 5-methyl-sorbic acid and ethanol (B145695). It can also be reduced to the corresponding alcohol or participate in nucleophilic substitution reactions to introduce other functional groups. These transformations allow chemists to tailor the molecule's structure to meet the specific requirements of a target compound. While detailed studies on the synthesis of specific, novel building blocks directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various complex natural products and pharmaceutical agents, suggesting its potential as a synthon in their total synthesis.

Mechanistic Studies in Organic Reaction Development

The reactivity of this compound makes it a useful substrate for investigating the mechanisms of various organic reactions. The conjugated diene system is particularly interesting for studying pericyclic reactions, such as Diels-Alder cycloadditions. The stereochemistry and regiochemistry of these reactions can provide valuable insights into the underlying electronic and steric effects that govern the reaction pathway.

While specific mechanistic studies focusing solely on this compound are not widely reported, related compounds have been used to elucidate reaction mechanisms. For instance, studies on similar diene systems have contributed to the understanding of radical-mediated processes. The stability of the allylic radicals that can be formed from this molecule makes it a potential candidate for studying radical addition and polymerization reactions. The investigation of such reactions can lead to the development of new synthetic methodologies with improved efficiency and selectivity.

Chemical Interactions and Transformations in Complex Matrices

The behavior of this compound in complex environments, such as food systems, is an area of significant interest due to the use of its parent compound, sorbic acid, as a food preservative. The ester's chemical stability and reactivity can be influenced by the surrounding matrix, leading to various transformations that can impact the quality and composition of the product.

Non-enzymatic browning, which includes the Maillard reaction and caramelization, is a crucial set of reactions that affect the color, flavor, and nutritional value of thermally processed foods. scienceofcooking.comnumberanalytics.com The Maillard reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. numberanalytics.com While this compound is not a sugar or an amino acid, its conjugated system and ester group could potentially interact with the reactive intermediates formed during these browning reactions.

Table 1: Classification of Amino Acids by Browning Intensity in Maillard Reactions

| Browning Intensity | Amino Acids |

| Most Intense | Lysine, Glycine, Tryptophan, Tyrosine |

| Intermediate | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Proline, Methionine, Asparagine, Glutamine |

| Low | Histidine, Arginine, Aspartic Acid, Glutamic Acid, Serine, Threonine, Cysteine |

| This table classifies amino acids based on their tendency to produce browning in Maillard reactions. hawaiibevguide.com |

The degradation of this compound, particularly under thermal stress or in the presence of other reactive species, can lead to the formation of various volatile organic compounds (VOCs). While specific studies on this ester are limited, research on the degradation of sorbic acid and its salts provides valuable insights into the potential VOCs that could be generated. These compounds can significantly impact the aroma profile of a product.

Studies on sorbic acid have shown that its degradation can result in a range of volatile products. For instance, in aqueous and acidic media, acetaldehyde (B116499) has been identified as a major degradation product, along with other compounds such as acetone (B3395972), 2-methylfuran, and crotonaldehyde (B89634). nih.gov In some food systems, microbial degradation of sorbates can lead to the formation of 1,3-pentadiene, which has a characteristic plastic-like off-odor. mdpi.com

Table 2: Identified Volatile Degradation Products of Sorbic Acid

| Volatile Compound | Method of Detection | Matrix |

| Acetaldehyde | Headspace Gas Chromatography (HS-GC) | Pharmaceutical Creams |

| Acetone | HS-GC | Pharmaceutical Creams |

| 2-Methylfuran | HS-GC | Pharmaceutical Creams |

| Crotonaldehyde | HS-GC | Pharmaceutical Creams |

| alfa-Angelicalactone | HS-GC | Pharmaceutical Creams |

| 2-Acetyl, 5-methylfuran | HS-GC | Pharmaceutical Creams |

| Toluene | HS-GC | Pharmaceutical Creams |

| 2,5-Dimethylfuran | HS-GC | Pharmaceutical Creams |

| 1,3-Pentadiene | Not Specified | Cheese Wrappers, Soft Drinks |

| This table lists some of the volatile organic compounds identified from the degradation of sorbic acid in various systems. nih.govmdpi.com |

The reactivity of the conjugated diene system in this compound suggests that it could interact with various endogenous components in food matrices, such as proteins and lipids. The double bonds are susceptible to addition reactions with nucleophiles, including the side chains of certain amino acids in proteins. Such reactions could lead to the formation of adducts, potentially altering the structure and function of the proteins.

Furthermore, in systems containing fats and oils, the unsaturated nature of this compound makes it susceptible to co-oxidation with unsaturated fatty acids. This could influence the process of lipid oxidation, a major cause of food spoilage that leads to rancidity and the formation of off-flavors. vaia.com The specific chemical changes resulting from these interactions would depend on the composition of the food matrix and the processing conditions. However, detailed studies on these specific interactions involving this compound are not widely available.

Polymer Science: Monomer and Material Development

The presence of a polymerizable conjugated diene system makes this compound a potential monomer for the synthesis of novel polymers. Sorbic acid and its derivatives have been explored in polymer chemistry, particularly for the creation of functional and responsive materials. The diene functionality allows for polymerization through various mechanisms, including radical, cationic, and anionic polymerization.

One area of interest is the use of diene-containing monomers in Diels-Alder polymerization. This type of reaction, which involves a diene and a dienophile, can be used to create cross-linked polymers. A key feature of the Diels-Alder reaction is its thermal reversibility, which allows for the development of self-healing or recyclable materials. While there are no specific reports on the use of this compound in this context, the broader class of sorbate-derived monomers is being investigated for such applications. The properties of the resulting polymers would be influenced by the structure of the monomer, the polymerization method, and the degree of cross-linking.

Application in Coating Compositions

Sorbic acid esters, a class of compounds that includes this compound, have been identified as valuable components in modern coating formulations. google.comgoogle.com These esters can function as reactive coalescents, which are agents that facilitate the formation of a continuous film as the coating cures, and can also contribute to the final properties of the coating. google.com

The primary role of a sorbate (B1223678) ester in a coating is to aid in the formation of a hard, durable film at ambient temperatures. google.com This is particularly important in latex-based coatings, where the polymer particles need to fuse together to create a protective layer. google.com Sorbic acid esters can be imbibed into the polymer particles in an aqueous dispersion, and as the coating dries, they help to lower the minimum film formation temperature (MFFT). google.com

One of the key advantages of using sorbic acid esters is their ability to participate in the curing process. The conjugated double bonds in the sorbate moiety can undergo cross-linking reactions, which enhances the hardness and durability of the final coating. google.com However, a significant challenge in the use of sorbic acid esters is controlling the rate of curing. If the curing is too rapid, it can lead to the formation of undesirable color bodies, resulting in a yellowing of the coating. Conversely, if the curing is too slow, the coating may not achieve the desired hardness in a practical timeframe. google.com To address this, cure modulating agents are often included in the coating composition to either accelerate or attenuate the curing rate. google.com

The following table outlines the typical components of a coating formulation containing a sorbic acid ester:

| Component | Function |

| Polymer Particles (e.g., acrylic, styrene-acrylic) | The primary binder that forms the coating film. |

| Sorbic Acid Ester (e.g., this compound) | Coalescing agent and cross-linker to enhance film formation and hardness. google.comgoogle.com |

| Cure Modulating Agent | Controls the rate of the curing reaction to prevent discoloration. google.com |

| Solvent (e.g., water, organic solvents) | Disperses or dissolves the other components. |

| Pigments and Fillers | Provide color, opacity, and bulk to the coating. |

| Other Additives (e.g., surfactants, defoamers) | Modify the properties of the liquid coating and the final film. |

Precursor in Specialized Organic Synthesis (e.g., Amino Acid Synthesis)

Beyond its application in polymer and materials science, this compound and its parent acid are valuable precursors in specialized organic synthesis. The presence of multiple reactive sites within the molecule allows for its use in the construction of complex molecular architectures, including derivatives of amino acids.

The synthesis of novel amino acid derivatives is a significant area of research, as these compounds have potential applications in pharmaceuticals, agrochemicals, and as chiral building blocks. A documented method for creating such derivatives involves the reaction of a sorbic acid derivative with an amino acid ester. google.com

A general approach for the synthesis of sorbic acid-amino acid ester derivatives involves a two-step process. google.com First, an amino acid is esterified by reacting it with an alcohol in the presence of an acid catalyst. This protects the carboxylic acid group of the amino acid and provides a soluble starting material for the next step. The second step is the acylation of the amino acid ester with a sorbic acid derivative, typically sorboyl chloride (the acid chloride of sorbic acid). google.com The reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. google.com

The general scheme for this synthesis is as follows:

Step 1: Esterification of the Amino Acid Amino Acid + Alcohol (in the presence of an acid catalyst) → Amino Acid Ester

Step 2: Acylation with Sorbic Acid Derivative Amino Acid Ester + Sorboyl Chloride (in the presence of a base) → Sorbic Acid-Amino Acid Ester Derivative

This synthetic strategy can be adapted to produce a wide variety of derivatives by changing the starting amino acid and the alcohol used for esterification. While the literature specifically details the use of sorbic acid, the similar reactivity of 5-methyl-sorbic acid suggests that it could be used as a precursor to generate a corresponding range of 5-methyl-sorbic acid-amino acid ester derivatives. These novel compounds, with their combined features of a fatty acid and an amino acid, are of interest for their potential biological activities. nih.gov

The following table provides an overview of the key reactants and products in this synthetic pathway:

| Reactant/Product | Chemical Name | Role in Synthesis |

| Starting Materials | ||

| Amino Acid | e.g., Glycine, Alanine, Phenylalanine | Provides the amino acid backbone. google.com |

| Alcohol | e.g., Ethanol, Propanol, Isopropanol | Used to esterify the amino acid. google.com |

| Sorbic Acid Derivative | Sorboyl Chloride | The acylating agent that introduces the sorbate moiety. google.com |

| Intermediate | ||

| Amino Acid Ester | e.g., Glycine Ethyl Ester, Alanine Propyl Ester | The nucleophile in the acylation reaction. google.com |

| Final Product | ||

| Sorbic Acid-Amino Acid Ester Derivative | e.g., Sorbic Acid Glycine Ethyl Ester | The target molecule with potential biological activity. google.com |

Q & A

Q. What are the optimal synthetic routes for 5-methyl-sorbic acid ethyl ester, and how can reaction parameters be systematically optimized?

- Methodology : Start with esterification of 5-methyl-sorbic acid using ethanol under acid catalysis (e.g., H₂SO₄). Optimize parameters such as temperature (40–80°C), molar ratio (acid:ethanol = 1:2–1:5), and reaction time (4–12 hours). Monitor progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Validate purity using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, ensuring no residual reactants or byproducts .

Q. How can researchers reliably characterize the structural and purity profile of this compound?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm ester group formation (δ ~4.1–4.3 ppm for –CH₂O–, δ ~1.2–1.4 ppm for –CH₃ in ethyl group) and conjugated diene system (δ 5.5–6.5 ppm for sorbate backbone).

- GC-MS : Verify molecular ion peak (m/z = 154 for C₉H₁₄O₂) and fragmentation patterns .

- HPLC : Quantify purity (>98%) using a C18 column with UV detection at 210–220 nm .

Q. What analytical methods are suitable for detecting trace impurities or degradation products in this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to identify low-abundance impurities (e.g., oxidation byproducts). Employ accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Compare results with pharmacopeial standards (e.g., EP/USP guidelines for ethyl esters) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in Knoevenagel condensation or other α,β-unsaturated ester reactions?

- Methodology :

- Variable control : Test catalysts (e.g., piperidine, Lewis acids), solvents (polar vs. nonpolar), and temperature (25–100°C).

- Mechanistic analysis : Use density functional theory (DFT) calculations to model transition states and compare experimental yields with theoretical predictions.

- Product validation : Characterize adducts via X-ray crystallography or 2D NMR .

Q. How do variations in distillation or extraction conditions affect the yield and stability of this compound in complex mixtures?

- Methodology :

- Fractional distillation : Collect fractions at 180–200°C (estimated boiling point) and analyze via GC-MS to correlate distillation time with ester content .

- Spearman rank correlation : Statistically link process variables (e.g., temperature gradients, solvent polarity) to compound recovery rates. Address contradictions (e.g., conflicting yield trends) by isolating confounding factors (e.g., co-eluting compounds) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response standardization : Use cell viability assays (MTT or resazurin) across multiple cell lines (e.g., HeLa, HEK293) to establish IC₅₀ values.

- Pathway analysis : Screen for targets (e.g., GABA receptors, cyclooxygenase) via molecular docking and validate with enzyme-linked immunosorbent assays (ELISA) .

- Reproduibility checks : Share raw data, code, and protocols via repositories (e.g., Zenodo) to mitigate bias .

Q. How can researchers ensure ethical and reproducible practices when studying this compound in pharmacological models?

- Methodology :

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization.

- Data transparency : Publish NMR/GC-MS spectra in supplementary materials and document instrument calibration details .

- Collaborative validation : Cross-verify results with independent labs using identical synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |